molecular formula C10H9ClO B15071100 4-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one

4-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B15071100
M. Wt: 180.63 g/mol
InChI Key: NHUWOJBPVSXNNX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one typically involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminum chloride as a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The optimized reaction conditions include a dropwise addition of 3-chloropropionyl chloride to a mixture of chlorobenzene and aluminum chloride at a temperature of 5°C, followed by stirring at 60°C for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The final product is typically purified through recrystallization or distillation to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acetic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of this compound carboxylic acid.

    Reduction: Formation of 4-chloro-5-methyl-2,3-dihydro-1H-inden-1-ol.

    Substitution: Formation of 4-hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one or 4-amino-5-methyl-2,3-dihydro-1H-inden-1-one.

Scientific Research Applications

4-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2,3-dihydro-1H-inden-1-one: Similar structure but lacks the methyl group at the 5-position.

    4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one: Similar structure but lacks the chlorine atom at the 4-position.

    2,3-Dihydro-1H-inden-1-one: Parent compound without any substituents.

Uniqueness

4-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both chlorine and methyl substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

4-chloro-5-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9ClO/c1-6-2-3-7-8(10(6)11)4-5-9(7)12/h2-3H,4-5H2,1H3

InChI Key

NHUWOJBPVSXNNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)CC2)Cl

Origin of Product

United States

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